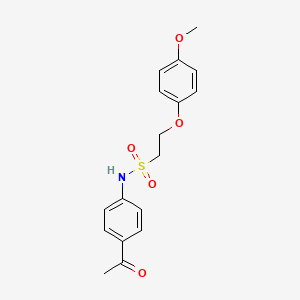
N-(4-acetylphenyl)-2-(4-methoxyphenoxy)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetylphenyl)-2-(4-methoxyphenoxy)ethanesulfonamide is an organic compound that features a complex structure with both aromatic and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-(4-methoxyphenoxy)ethanesulfonamide typically involves a multi-step process:
Formation of 4-acetylphenylamine: This can be achieved by acetylation of aniline using acetic anhydride under acidic conditions.
Preparation of 4-methoxyphenoxyethane: This involves the reaction of 4-methoxyphenol with ethylene oxide in the presence of a base such as potassium hydroxide.
Sulfonamide Formation: The final step involves the reaction of 4-acetylphenylamine with 4-methoxyphenoxyethane in the presence of a sulfonyl chloride, such as ethanesulfonyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-(4-methoxyphenoxy)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(4-acetylphenyl)-2-(4-methoxyphenoxy)ethanesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe to study enzyme interactions due to its sulfonamide group.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory or antimicrobial drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-(4-acetylphenyl)-2-(4-methoxyphenoxy)ethanesulfonamide exerts its effects depends on its application. In medicinal chemistry, the sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes such as dihydropteroate synthase in bacteria, thereby exhibiting antimicrobial activity. The aromatic groups may also interact with various molecular targets through π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
4-acetyl-4’-methoxydiphenyl ether: Similar structure but lacks the sulfonamide group.
4-methoxyphenoxyacetophenone: Contains similar aromatic groups but differs in the functional groups attached.
Uniqueness
N-(4-acetylphenyl)-2-(4-methoxyphenoxy)ethanesulfonamide is unique due to the presence of both the sulfonamide and ether linkages, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(4-methoxyphenoxy)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-13(19)14-3-5-15(6-4-14)18-24(20,21)12-11-23-17-9-7-16(22-2)8-10-17/h3-10,18H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYMJCUWAYJGRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NS(=O)(=O)CCOC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
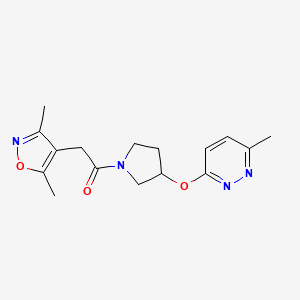

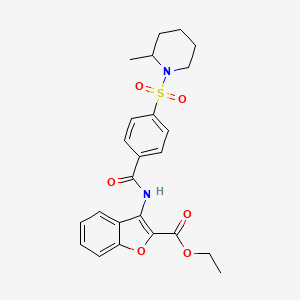

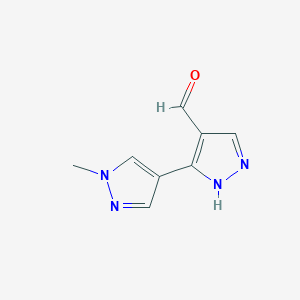
![3-cyclopropyl-N'-[(E)-(2,6-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2837305.png)
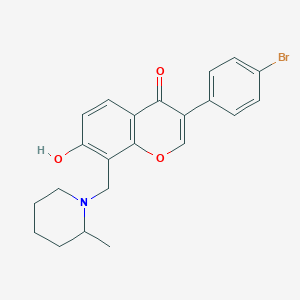
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2837308.png)

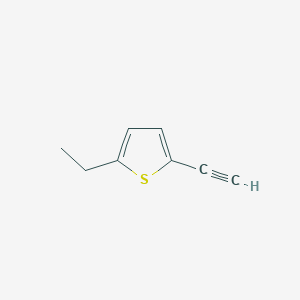
![5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(2-chlorobenzyl)furan-2-carboxamide](/img/structure/B2837316.png)
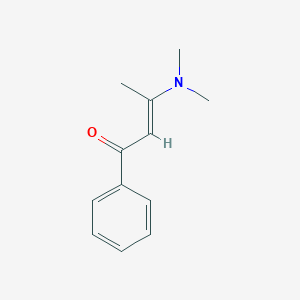

![2-[(2-Aminobenzoyl)amino]propanoic acid](/img/structure/B2837320.png)
